Unique FDA-Approved Indication: Thalidomide vs. Lenalidomide/Pomalidomide for Erythema Nodosum Leprosum (ENL)
Thalidomide possesses a unique FDA-approved indication for the acute treatment of cutaneous manifestations of moderate to severe erythema nodosum leprosum (ENL) and as maintenance therapy for prevention and suppression of ENL recurrence, at doses of 100 to 300 mg/day [1]. In contrast, lenalidomide and pomalidomide lack FDA approval for ENL and are exclusively indicated for hematologic malignancies (multiple myeloma, myelodysplastic syndromes) [1]. This regulatory differentiation is absolute: no other IMiD can be substituted for ENL treatment.
| Evidence Dimension | FDA-approved indication for erythema nodosum leprosum (ENL) |
|---|---|
| Target Compound Data | Approved (acute treatment and maintenance, 100-300 mg/day dosing) |
| Comparator Or Baseline | Lenalidomide: Not approved for ENL; Pomalidomide: Not approved for ENL |
| Quantified Difference | Exclusive indication (only thalidomide approved among IMiDs) |
| Conditions | Regulatory approval status per FDA prescribing information, 2021 revision |
Why This Matters
For procurement in leprosy-endemic regions or ENL clinical studies, thalidomide is the only regulatory-compliant IMiD option.
- [1] FDA THALOMID (thalidomide) Prescribing Information. Celgene Corporation. Revised 2021. View Source
